molecular formula C19H17N3O4S3 B2377269 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 1164491-06-8

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2377269
CAS RN: 1164491-06-8
M. Wt: 447.54
InChI Key: AOJSCWKSOJMOIS-VZCXRCSSSA-N
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

A facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .


Chemical Reactions Analysis

In the NMR spectra, the appearance of four Ar-protons at δ7.36–7.99 ppm, two CH2- protons at δ 5.32 ppm and three CH3 -protons at δ 2.67 ppm respectively confirmed the presence of methyl- (benzo[d]thiazol-2-yl-methyl) carbamodithioate .

Scientific Research Applications

Chemical Sensors

  • The study by Wang et al. (2015) focused on coumarin benzothiazole derivatives, which are structurally related to the compound . These derivatives were used as chemosensors for cyanide anions, demonstrating the potential of benzothiazole compounds in chemical sensing applications (Wang et al., 2015).

Synthetic Methods

  • Saeed and Rafique (2013) explored the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, which are chemically related to the compound of interest. This study highlights methods in synthesizing benzothiazole derivatives (Saeed & Rafique, 2013).

Antitumor Activity

  • Ostapiuk, Frolov, and Matiychuk (2017) synthesized and investigated the antitumor activity of benzothiazole derivatives, providing insights into the potential use of similar compounds in cancer treatment (Ostapiuk et al., 2017).

Antimicrobial Agents

  • Sahin et al. (2012) studied the design and synthesis of triazole derivatives containing a morpholine moiety, related to the benzothiazole structure, as antimicrobial agents (Sahin et al., 2012).

Drug Discovery Building Blocks

  • Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as building blocks in drug discovery. This study showcases the versatility of benzothiazole compounds in medicinal chemistry (Durcik et al., 2020).

Antibacterial Agents

  • Palkar et al. (2017) designed and synthesized benzothiazolyl substituted pyrazol-5-ones, demonstrating their antibacterial properties. This suggests the potential use of similar benzothiazole compounds in developing new antibacterial drugs (Palkar et al., 2017).

Anti-Mycobacterial Chemotypes

  • Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, indicating the potential of benzothiazole compounds in treating tuberculosis (Pancholia et al., 2016).

Mechanism of Action

The thiazole scaffold is present in more than 18 FDA-approved drugs. Among them are cefiderocol, which was the first siderophore antibiotic approved by the FDA in 2019 under the brand name Fetroja®. This thiazole derivative was found to be active against a wide range of multi-drug resistant Gram-negative bacteria, including Pseudomonas aeruginosa (P.aeruginosa) and used to treat complicated urinary tract infections in case when no other treatment is available .

Future Directions

Thiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design, synthesis, and development of new molecules based on the thiazole scaffold for potential therapeutic applications .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-26-10-9-22-14-8-7-12(29(2,24)25)11-16(14)28-19(22)21-17(23)18-20-13-5-3-4-6-15(13)27-18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSCWKSOJMOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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